6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
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Overview
Description
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chloro and trifluoroethyl groups in the molecule suggests potential unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine derivatives, such as 6-chloro-pyrazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide using reagents like 2,2,2-trifluoroethylamine under conditions such as the presence of coupling agents (e.g., EDC, DCC) and a base (e.g., triethylamine).
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions.
Amide Bond Formation and Cleavage: The amide bond can be formed or cleaved under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrazine ring.
Amide Bond Reactions: Formation of different amides or cleavage to carboxylic acids and amines.
Scientific Research Applications
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use as a pesticide or herbicide due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The chloro and trifluoroethyl groups may influence its reactivity towards nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-pyrazine-2-carboxylic acid: Lacks the trifluoroethyl group, potentially altering its reactivity and biological activity.
2,2,2-Trifluoroethylamine: A simpler compound without the pyrazine ring, used in various synthetic applications.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring, offering a range of reactivities and applications.
Uniqueness
6-Chloro-pyrazine-2-carboxylic acid (2,2,2,2-trifluoro-ethyl)-amide is unique due to the combination of the chloro and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-5-2-12-1-4(14-5)6(15)13-3-7(9,10)11/h1-2H,3H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBSSKXZQSCFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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